molecular formula C11H9Cl2N3O3 B11775469 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B11775469
M. Wt: 302.11 g/mol
InChI Key: FZJSESKCVAOPTA-UHFFFAOYSA-N
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Description

2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound characterized by the presence of a dichlorophenyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate, followed by nitration and subsequent reduction to yield the desired product. The reaction conditions often include the use of strong acids for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds .

Properties

Molecular Formula

C11H9Cl2N3O3

Molecular Weight

302.11 g/mol

IUPAC Name

2-[5-(3,5-dichlorophenyl)-4-nitropyrazol-1-yl]ethanol

InChI

InChI=1S/C11H9Cl2N3O3/c12-8-3-7(4-9(13)5-8)11-10(16(18)19)6-14-15(11)1-2-17/h3-6,17H,1-2H2

InChI Key

FZJSESKCVAOPTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2CCO)[N+](=O)[O-]

Origin of Product

United States

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